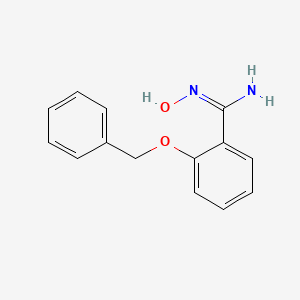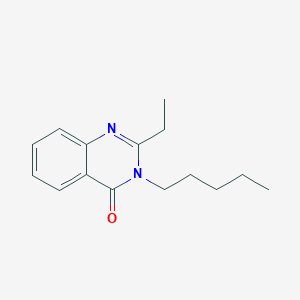![molecular formula C9H7F3N4O B11868060 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11868060.png)
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a carbohydrazide group at the 2nd position of the imidazo[1,2-a]pyridine scaffold .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical methods can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the growth of certain bacteria by interfering with their metabolic pathways. It targets enzymes and proteins essential for bacterial survival, leading to cell death .
相似化合物的比较
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Similar in structure but with a chlorine atom at the 8th position.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Contains methyl groups at the 2nd and 7th positions and a carboxamide group at the 3rd position.
Uniqueness
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development .
属性
分子式 |
C9H7F3N4O |
|---|---|
分子量 |
244.17 g/mol |
IUPAC 名称 |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-2-16-4-6(8(17)15-13)14-7(16)3-5/h1-4H,13H2,(H,15,17) |
InChI 键 |
VKYKBDQDBZXIQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
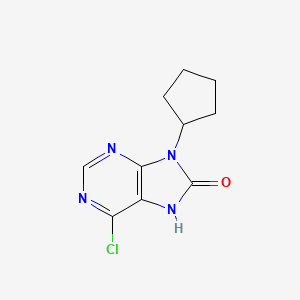
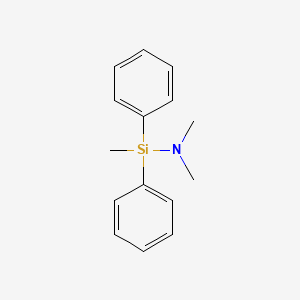
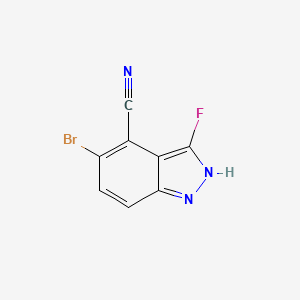
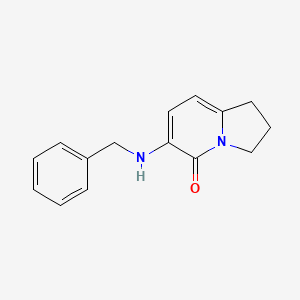
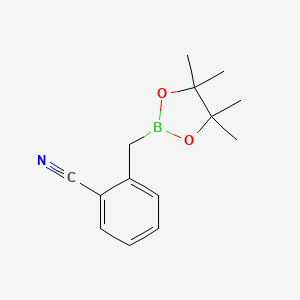

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)
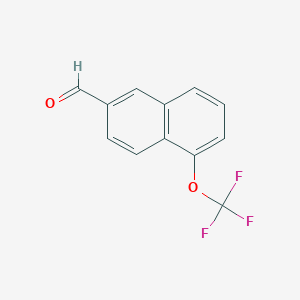
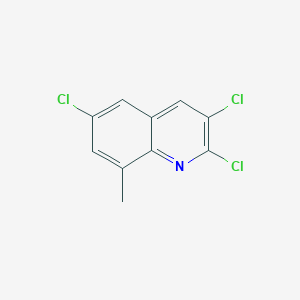
![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)
